molecular formula C19H11Cl2I2NO3 B1680503 Rafoxanid CAS No. 22662-39-1

Rafoxanid

Katalognummer: B1680503
CAS-Nummer: 22662-39-1
Molekulargewicht: 626.0 g/mol
InChI-Schlüssel: NEMNPWINWMHUMR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Rafoxanid hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung :

    Chemie: Es wird als Modellverbindung in Studien verwendet, die sich mit halogenierten Salicylaniliden und ihren chemischen Eigenschaften befassen.

    Biologie: Die Auswirkungen von this compound auf zelluläre Prozesse wie Apoptose und Zellzyklusregulation sind von Interesse in der biologischen Forschung.

    Medizin: Neben seiner veterinärmedizinischen Verwendung hat this compound Potenzial bei der Behandlung von medikamentenresistenten bakteriellen und Pilzinfektionen gezeigt. Es wurde auch wegen seiner Antikrebs-Eigenschaften untersucht, insbesondere in Bezug auf die Induktion eines immunogenen Zelltods in Darmkrebszellen.

    Industrie: this compound wird in Formulierungen für Veterinärarzneimittel verwendet, um eine wirksame Behandlung parasitärer Infektionen bei Nutztieren zu gewährleisten.

5. Wirkmechanismus

This compound entfaltet seine Wirkung, indem es die oxidative Phosphorylierung in den Mitochondrien von parasitären Zellen entkoppelt . Diese Störung führt zu einer Abnahme der Adenosintriphosphat (ATP)-Produktion, die für die zelluläre Energie essentiell ist. Die Verbindung hemmt spezifisch Enzyme wie Succinatdehydrogenase und Fumartreduktase, wodurch der Energiestoffwechsel des Parasiten weiter beeinträchtigt wird . Zusätzlich wurde gezeigt, dass this compound in Krebszellen die Apoptose induziert, indem es das mitochondriale Membranpotential reduziert und den Caspase-Signalweg reguliert .

Wirkmechanismus

Target of Action

Rafoxanide is an antiparasitic active ingredient used in veterinary medicine against internal parasites of livestock, such as some roundworm species and liver flukes . It primarily targets these parasites and disrupts their normal functioning, leading to their elimination from the host organism .

Mode of Action

It is known to be an uncoupler of oxidative phosphorylation in the cell mitochondria of the parasites . This action disturbs the production of ATP, the cellular “fuel”, leading to energy depletion and eventual death of the parasite .

Biochemical Pathways

Rafoxanide affects the biochemical pathway of oxidative phosphorylation. It suppresses the activity of succinate dehydrogenase and fumarate reductase, two enzymes involved in this process . This disruption leads to a decrease in ATP production, affecting the energy metabolism of the parasites .

Pharmacokinetics

It is known that rafoxanide is used in ruminants both as an injectable or a drench, often mixed with other anthelmintics . The dosage varies depending on the specific parasite being targeted .

Result of Action

The primary result of Rafoxanide’s action is the induction of cell apoptosis in the targeted parasites. This is achieved by reducing mitochondrial membrane potential (MMP) and regulating the caspase pathway . Additionally, Rafoxanide inhibits DNA synthesis and causes cell cycle arrest by regulating the cdc25A-degradation pathway . It also enhances the DNA damage response by up-regulating the expression of γ-H2AX .

Action Environment

The efficacy and stability of Rafoxanide can be influenced by various environmental factors. For instance, the presence of other drugs can enhance its effectiveness. It has been observed that the coadministration of antibiotics with Rafoxanide can prevent the failure of treatment of both resistant bacteria and fungi . .

Biochemische Analyse

Biochemical Properties

Rafoxanide is an uncoupler of oxidative phosphorylation in cell mitochondria, which disturbs the production of ATP, the cellular “fuel”. This seems to occur through suppression of the activity of succinate dehydrogenase and fumarate reductase, two enzymes involved in this process . This impairs the parasites’ motility and probably other processes as well .

Cellular Effects

Rafoxanide has been found to inhibit cell proliferation and induce cell apoptosis by reducing mitochondrial membrane potential (MMP) and regulating the caspase pathway . It also inhibits DNA synthesis and causes cell cycle arrest by regulating the cdc25A-degradation pathway . Importantly, it enhances the DNA damage response by up-regulating the expression of γ-H2AX .

Molecular Mechanism

The molecular mode of action of salicylanilides, including Rafoxanide, is not completely elucidated . It is known that Rafoxanide can suppress activation of the p38 MAPK pathway . This is particularly important as it is a potent B-Raf V600E inhibitor .

Temporal Effects in Laboratory Settings

It has been observed that Rafoxanide treatment inhibited tumor growth, with no significant side effects, in a multiple myeloma mouse xenograft model .

Dosage Effects in Animal Models

In cattle, doses ≥80 mg/kg can cause loss of appetite and diarrhea; doses ≥100 mg/kg caused neurotoxic symptoms and blindness; at doses >200 mg/kg fatalities were recorded . Sheep are more sensitive to Rafoxanide. Cases of blindness were reported at doses ≥40 mg/kg .

Metabolic Pathways

It is known that Rafoxanide acts by uncoupling oxidative phosphorylation of flukes, including reduced ATP levels, decreased glycogen content, and accumulation of succinate .

Transport and Distribution

After oral administration, Rafoxanide is slowly absorbed into the bloodstream. It binds to >99% to plasma proteins. It is well distributed throughout the whole body but has a particular affinity for the thyroid gland .

Subcellular Localization

It is known that Rafoxanide can affect mitochondrial function, suggesting that it may localize to the mitochondria .

Vorbereitungsmethoden

Rafoxanid kann durch einen mehrstufigen Prozess synthetisiert werden, der die folgenden wichtigen Schritte umfasst :

    Jodierung von Salicylsäure: Salicylsäure wird unter Verwendung von Jod in Gegenwart von Wasserstoffperoxid jodiert, um 3,5-Dijodosalicylsäure zu erhalten.

    Bildung des Aminoethers: 4-Chlorphenol reagiert mit 3,4-Dichloronitrobenzol in Gegenwart eines Katalysators wie Kupfer(I)-chlorid und einem Lösungsmittel wie Dimethylformamid (DMF) zu 2-Chlor-4-nitrophenyl tert-Chlorphenylether. Dieser Zwischenprodukt wird dann unter Verwendung eines Palladium-auf-Kohle-Katalysators (Pd/C) hydriert, um 4-Amino-2-chlorphenyl tert-Chlorphenylether zu erhalten.

    Kondensationsreaktion: Die 3,5-Dijodosalicylsäure wird unter Verwendung von Phosphortrichlorid (PCl3) in ihr Acylchlorid-Derivat umgewandelt. Dieses Derivat unterliegt dann einer Kondensationsreaktion mit dem Aminoether unter Bildung von this compound.

Industrielle Produktionsverfahren beinhalten oft die Optimierung dieser Schritte, um eine hohe Ausbeute und Reinheit sicherzustellen und gleichzeitig Kosten und Umweltauswirkungen zu minimieren .

Analyse Chemischer Reaktionen

Rafoxanid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter :

    Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Abbauprodukte führt.

    Reduktion: Die Nitrogruppe in Zwischenprodukten kann unter Verwendung von Hydrierung zu einer Aminogruppe reduziert werden.

    Substitution: Halogenatome in this compound können an Substitutionsreaktionen teilnehmen, obwohl diese in praktischen Anwendungen weniger verbreitet sind.

Häufig verwendete Reagenzien in diesen Reaktionen sind Jod, Wasserstoffperoxid, Kupfer(I)-chlorid, Dimethylformamid und Palladium auf Kohlenstoff. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Vergleich Mit ähnlichen Verbindungen

Rafoxanid gehört zur Klasse der Salicylanilid-Anthelminthika, zu der Verbindungen wie Closantel und Oxyclozanid gehören . Diese Verbindungen teilen ähnliche chemische Strukturen und Wirkmechanismen und zielen in erster Linie auf die oxidative Phosphorylierung in Parasiten ab. This compound ist einzigartig in seinem spezifischen Halogenierungsmuster, das zu seinen besonderen pharmakologischen Eigenschaften beiträgt. Im Gegensatz zu Closantel hat this compound Potenzial bei der Umnutzung zur Behandlung von medikamentenresistenten bakteriellen und Pilzinfektionen gezeigt .

Ähnliche Verbindungen

    Closantel: Ein weiteres Salicylanilid-Anthelminthikum mit einem ähnlichen Wirkmechanismus.

    Oxyclozanid: Wird zur Behandlung von Leberegeln und gastrointestinalen Rundwürmern eingesetzt, ähnlich wie this compound.

Eigenschaften

IUPAC Name

N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11Cl2I2NO3/c20-10-1-4-13(5-2-10)27-17-6-3-12(9-15(17)21)24-19(26)14-7-11(22)8-16(23)18(14)25/h1-9,25H,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEMNPWINWMHUMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)NC(=O)C3=C(C(=CC(=C3)I)I)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11Cl2I2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046227
Record name Rafoxanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

626.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22662-39-1
Record name Rafoxanide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22662-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rafoxanide [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022662391
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RAFOXANIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=355278
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Rafoxanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Rafoxanide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.029
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RAFOXANIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22F4FLA7DH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 31.0 g. of 4-amino-2,4'-dichlorobiphenyl ether, 47.4 g. of 3,5-diiodo salicylic acid, and 4.3 ml. of phosphorus trichloride in 235 ml. of chlorobenzene is refluxed for 3 hours. The hot solution is decanted from some insoluble residue and the crude product settles out of solution upon cooling to room temperature. Upon recrystallization from benzene, 27.8 g. of 3,5-diiodo-3'-chloro-4'-(p-chlorophenoxy)-salicylanilide, m.p. 168°-170°C. is obtained.
Name
4-amino-2,4'-dichlorobiphenyl ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rafoxanide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Rafoxanide
Reactant of Route 3
Reactant of Route 3
Rafoxanide
Reactant of Route 4
Reactant of Route 4
Rafoxanide
Reactant of Route 5
Reactant of Route 5
Rafoxanide
Reactant of Route 6
Reactant of Route 6
Rafoxanide
Customer
Q & A

A: Rafoxanide primarily exerts its anthelmintic effect by uncoupling oxidative phosphorylation in target parasites. [] This disrupts the production of ATP, the primary energy currency of cells, ultimately leading to parasite death.

A: Yes, research suggests additional mechanisms contribute to its activity. Rafoxanide demonstrates synergistic effects with colistin against colistin-resistant Gram-negative bacteria by increasing membrane permeability and disrupting membrane integrity. [] It also shows potential as a dual CDK4/6 inhibitor in skin cancer cells, leading to cell cycle arrest and reduced expression of CDK4/6, cyclin D, and retinoblastoma protein. [] Additionally, Rafoxanide induces immunogenic cell death (ICD) in colorectal cancer cells, characterized by the release of damage-associated molecular patterns (DAMPs) like ecto-calreticulin, ATP, and HMGB1. []

ANone: Rafoxanide has the molecular formula C19H11Cl2I2NO3 and a molecular weight of 626.97 g/mol.

A: While specific spectroscopic details are not extensively discussed in the provided research, analytical methods like high-performance liquid chromatography (HPLC) with UV detection at 282 nm [] and HPLC with fluorescence detection [] have been used for its characterization and quantification.

ANone: The provided research doesn't focus on any catalytic properties of Rafoxanide. Its primary focus remains on its anthelmintic and potential anticancer activities.

A: Yes, at least one study utilized computational approaches for drug repurposing. Structure-based virtual screening using the docking software idock, targeting an ensemble of CDK4/6 structures, led to the identification of Rafoxanide as a potential dual CDK4/6 inhibitor. []

A: While the provided research doesn’t delve into specific SAR studies for Rafoxanide, one study exploring its interaction with transthyretin (TTR) highlighted the potential for structural optimization. This research suggests that modifying Rafoxanide's structure could enhance its binding affinity and selectivity towards TTR, potentially improving its therapeutic potential for ATTR amyloidosis. []

A: Formulations like oral suspensions, often containing excipients like polyethylene glycol, tween, citric acid, and sodium citrate, are employed. [] One study compared the bioavailability of a modified Rafoxanide oral suspension to the original innovator product and a generic formulation in sheep. The study found significant differences in bioavailability between the formulations, highlighting the impact of formulation on drug absorption. []

A: While the provided research primarily focuses on the pharmacological aspects, one document from the European Agency for the Evaluation of Medicinal Products discusses the establishment of Maximum Residue Limits (MRLs) for Rafoxanide in non-lactating cattle and sheep. [] This highlights the importance of regulatory considerations for drug residues in edible tissues.

A: Rafoxanide exhibits a relatively small volume of distribution (Vd), indicating limited distribution to tissues outside the vascular compartment. [, ]

ANone: Specific details regarding the metabolic pathways of Rafoxanide are limited in the provided research.

A: Yes, suckling lambs exhibit significantly higher bioavailability of Rafoxanide compared to weaned lambs, suggesting age-related differences in drug disposition. []

A: Rafoxanide demonstrates in vitro antibacterial and antifungal activities, with minimum inhibitory concentrations (MICs) ranging from 2 to 128 μg/mL. []

A: Rafoxanide exhibits efficacy against both adult and immature stages of Fasciola hepatica in sheep. Studies show varying efficacy depending on the stage of the parasite and the dose administered. [, , , ]

A: Yes, Rafoxanide’s efficacy has been evaluated in goats and cattle as well. [, , , ]

ANone: The provided research focuses on veterinary applications. No human clinical trials are discussed.

A: Yes, multiple studies report resistance or suspected resistance to Rafoxanide in various parasites, including Haemonchus contortus and Fasciola hepatica. [, , , ]

A: Yes, cross-resistance between Rafoxanide and other anthelmintics, such as fenbendazole, has been observed. []

A: While specific targeted delivery systems are not extensively discussed, the research highlights the influence of administration route on Rafoxanide's pharmacokinetics. For instance, intra-abomasal administration leads to faster absorption compared to intraruminal administration in sheep, impacting its distribution and potentially its efficacy. []

A: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV detection [, , ] and fluorescence detection [], are commonly employed for the analysis of Rafoxanide in various matrices, including plasma and tissues.

ANone: The provided research primarily focuses on the pharmaceutical and pharmacological aspects of Rafoxanide, with limited information on its environmental fate and ecotoxicological effects.

A: The research mentions that the developed HPLC methods for Rafoxanide analysis have been validated according to established guidelines. For instance, studies mention validation parameters like accuracy, precision (RSD), and recovery. [, , ]

ANone: The provided research papers do not offer specific details on these aspects related to Rafoxanide.

A: The research highlights the evolution of Rafoxanide from its initial use as a fasciolicide in animals to its potential applications in treating bacterial infections and cancer. The discovery of its mechanism of action, involving the uncoupling of oxidative phosphorylation, marks a significant milestone in understanding its anthelmintic activity. [] More recently, studies exploring its synergistic effects with existing antibiotics [] and its potential as a CDK4/6 inhibitor [] signify further milestones in expanding its therapeutic potential.

A: The application of computational chemistry in identifying Rafoxanide as a potential CDK4/6 inhibitor highlights a key example of cross-disciplinary synergy. [] This approach combines computational modeling with biological testing to repurpose existing drugs for new therapeutic applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.